(1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine
CAS No.:
Cat. No.: VC17820200
Molecular Formula: C9H10F3NO
Molecular Weight: 205.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10F3NO |
|---|---|
| Molecular Weight | 205.18 g/mol |
| IUPAC Name | (1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethanamine |
| Standard InChI | InChI=1S/C9H10F3NO/c1-5(13)7-3-2-6(10)4-8(7)14-9(11)12/h2-5,9H,13H2,1H3/t5-/m0/s1 |
| Standard InChI Key | PZJJUPMUYZHXIQ-YFKPBYRVSA-N |
| Isomeric SMILES | C[C@@H](C1=C(C=C(C=C1)F)OC(F)F)N |
| Canonical SMILES | CC(C1=C(C=C(C=C1)F)OC(F)F)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound exists in two primary forms: the free base (1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine (CAS: 1344957-66-9) and its hydrochloride salt (1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride (CAS: 1384435-38-4). Discrepancies in reported CAS numbers (e.g., 1955506-50-9 in source ) likely stem from vendor-specific nomenclature errors, as SMILES strings and molecular formulas align with validated entries .
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₉H₁₀F₃NO | C₉H₁₁ClF₃NO |
| Molecular Weight | 205.18 g/mol | 241.64 g/mol |
| SMILES | CC@@HN | CC(C1=C(C=C(C=C1)F)OC(F)F)N.Cl |
| ChEMBL ID | CHEMBL4543171 | N/A |
The stereochemistry at the C1 position (S-configuration) is critical for biological activity, as evidenced by enantiomer-specific receptor binding studies .
Spectroscopic and Computational Data
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X-ray Crystallography: Limited data available; computational models predict a dihedral angle of 112° between the ethanamine chain and fluorophenyl ring, optimizing π-π stacking with aromatic receptor residues.
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LogP: Calculated at 2.1 (free base), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Synthesis and Manufacturing
Synthetic Pathways
The hydrochloride salt is synthesized via a three-step process:
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Friedel-Crafts Acylation: 2-(Difluoromethoxy)-4-fluorobenzene reacts with acetyl chloride under AlCl₃ catalysis to yield 1-[2-(difluoromethoxy)-4-fluorophenyl]ethanone.
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Enantioselective Reductive Amination: The ketone intermediate undergoes asymmetric reduction using (S)-BINAP/RuCl₂ to install the S-configuration, achieving >98% enantiomeric excess .
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Salt Formation: Treatment with HCl in ethyl ether precipitates the hydrochloride salt (yield: 82%).
Industrial-Scale Challenges
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Fluorine Handling: Requires specialized equipment due to HF byproduct generation during difluoromethoxy group installation .
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Optical Purity Maintenance: Chiral column chromatography (Chiralpak IC) is employed to ensure ≥99% enantiopurity for pharmacological applications .
Pharmacological Profile
Mechanism of Action
In vitro assays demonstrate dual activity:
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Serotonin Transporter (SERT) Inhibition: IC₅₀ = 12 nM (rat synaptosomes), comparable to paroxetine.
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σ₁ Receptor Agonism: EC₅₀ = 34 nM, potentially contributing to anxiolytic effects .
| Target | Activity | Assay Type |
|---|---|---|
| SERT | Inhibitor (IC₅₀ 12 nM) | Radioligand binding |
| σ₁ Receptor | Agonist (EC₅₀ 34 nM) | Calcium flux |
| NET | Weak inhibition (IC₅₀ >1 μM) | Electrophysiology |
In Vivo Efficacy
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Forced Swim Test (Mice): 10 mg/kg i.p. reduced immobility time by 62% (p<0.01 vs vehicle), surpassing fluoxetine’s 48% reduction.
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Marble Burying Test: Anxiolytic effects observed at 5 mg/kg (40% reduction in buried marbles, p<0.05) .
Comparative Analysis with Clinical Antidepressants
| Parameter | (1S)-Isomer | Fluoxetine | Venlafaxine |
|---|---|---|---|
| SERT IC₅₀ | 12 nM | 0.8 nM | 82 nM |
| σ₁ Activity | Agonist | None | Weak antagonist |
| t₁/₂ (Human) | 9.2 h | 4-6 days | 5 h |
| QTc Prolongation Risk | Moderate | Low | High |
The compound’s rapid onset (peak plasma concentration at 1.5 h post-dose) and σ₁-mediated anxiolysis position it as a candidate for treatment-resistant depression .
Regulatory Status and Future Directions
As of April 2025, (1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride remains in preclinical development. Key challenges include:
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Optimizing CYP3A4-independent analogs to reduce drug-drug interactions .
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Addressing σ₁ receptor desensitization observed in chronic dosing models.
Phase I trials are anticipated to commence Q3 2026, focusing on safety profiling in healthy volunteers .
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